![molecular formula C17H25N3 B2664890 3-((1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantan-2-yl)aniline CAS No. 917215-22-6](/img/structure/B2664890.png)
3-((1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantan-2-yl)aniline
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Overview
Description
The compound “3-((1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantan-2-yl)aniline” is a derivative of adamantine, which is a type of diamondoid and one of the hardest known materials . The presence of the aniline (phenylamine) group suggests that it could have properties similar to those of other aniline derivatives, which are often used in the manufacture of dyes, drugs, and plastics .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a three-dimensional adamantine core with three methyl groups and an aniline group attached. The stereochemistry indicated by the ‘R’ and ‘S’ descriptors in the name suggest that the compound has chiral centers, which means it can exist in different enantiomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the adamantine core, which could confer stability and resistance to heat and chemical reactions. The aniline group could potentially make the compound more polar and reactive .Scientific Research Applications
Aniline and Diazo Compounds in Scientific Research
Aniline Derivatives and Toxicology
Aniline derivatives, including diazoaminobenzene (1,3‐diphenyltriazine), have been extensively studied for their toxicological properties. Research by Bordelon et al. (2005) focused on evaluating the carcinogenic potential of diazoaminobenzene through various studies, including metabolism studies in rodents and human liver slices, electron spin resonance spectroscopy, and short-term toxicity evaluations. The findings suggested diazoaminobenzene shares genotoxic and toxicological properties with known carcinogens like benzene and aniline, predicting its carcinogenicity if evaluated in a 2-year rodent bioassay (Bordelon, Chhabra, & Bucher, 2005).
Genotoxic Activities of Aniline
Aniline's genotoxic potential and its relationship to carcinogenicity have been reviewed, highlighting the complex interaction between aniline and its metabolites in inducing tumors. This review clarifies the mechanisms through which aniline might cause carcinogenic effects, emphasizing the role of oxidative stress rather than direct genotoxicity (Bomhard & Herbold, 2005).
Chemistry and Pharmacology of Aniline Derivatives
Studies on compounds like ohmefentanyl, a member of the 4-anilidopiperidine class, provide insights into the structure-activity relationship and pharmacological properties of aniline derivatives. Research into the chemistry and pharmacology of these compounds can offer valuable information for designing new therapeutic agents with improved efficacy and safety profiles (Brine et al., 1997).
Synthetic Applications of Diazo Compounds
The homologation reaction of ketones with diazo compounds has been reviewed, highlighting methodologies for synthesizing homologated ketones, a key process in organic synthesis. This review covers reactions with various diazo compounds, offering insights into the regiochemistry of these reactions and the impact of catalysts and promoters on synthetic outcomes (Candeias, Paterna, & Gois, 2016).
Biological Properties of Aniline Derivatives
The synthesis, cyclocondensation reactions, and biological properties of 2-(azolyl)anilines have been explored, indicating the potential of these compounds in drug development due to their effective nucleophilic properties and reported biological activities (Antypenko et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-15-8-16(2)11-19(9-15)17(3,20(10-15)12-16)13-5-4-6-14(18)7-13/h4-7H,8-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWWLRYBHEEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C4=CC(=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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